Thymol blue
Overview
Description
Thymol blue, also known as thymolsulfonephthalein, is a brownish-green or reddish-brown crystalline powder used primarily as a pH indicator. It is insoluble in water but soluble in alcohol and dilute alkali solutions. This compound transitions from red to yellow at pH 1.2–2.8 and from yellow to blue at pH 8.0–9.6, making it a valuable component in universal indicators .
Biochemical Analysis
Biochemical Properties
Thymol blue plays a significant role in biochemical reactions, particularly as a pH indicator. It interacts with various enzymes, proteins, and other biomolecules by changing its color in response to the pH of the environment. This interaction is crucial for monitoring and analyzing biochemical processes that involve pH changes. For example, this compound can be used to study enzyme kinetics, where the enzyme activity leads to changes in pH, which can be detected by the color change of this compound .
Cellular Effects
This compound influences various cellular processes by acting as a pH indicator. It helps in monitoring the pH changes within cells, which is essential for understanding cellular metabolism, cell signaling pathways, and gene expression. The compound’s ability to indicate pH changes makes it valuable in studying cellular environments and their effects on cell function. This compound has been used in research to observe the impact of pH on cellular activities, such as enzyme activity and metabolic processes .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to change color based on the pH of the environment. At a molecular level, this compound undergoes structural changes that result in different colors at different pH levels. In acidic conditions, this compound exists in a red form, while in alkaline conditions, it transitions to a blue form. These color changes are due to the protonation and deprotonation of the compound, which alters its electronic structure and absorption properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable under normal laboratory conditions, but prolonged exposure to light and air can lead to its degradation. This degradation can affect its color-changing properties and, consequently, its effectiveness as a pH indicator. Long-term studies have shown that this compound maintains its functionality for extended periods when stored properly, but its performance can diminish if not handled correctly .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. Studies have shown that this compound can be used safely at low concentrations, but higher doses may lead to toxic or adverse effects. In animal models, this compound has been used to study its impact on various physiological processes, including its role as a pH indicator in biological fluids. It is essential to determine the appropriate dosage to avoid any potential toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to pH regulation and monitoring. It interacts with enzymes and cofactors that play a role in maintaining cellular pH balance. The compound’s ability to indicate pH changes makes it valuable in studying metabolic flux and metabolite levels in different biological systems. This compound’s interactions with metabolic pathways help researchers understand the dynamics of cellular metabolism and its regulation .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s solubility in alcohol and dilute alkali solutions aids in its distribution within biological systems. This compound’s localization and accumulation within cells are influenced by its interactions with cellular components, which determine its effectiveness as a pH indicator .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function as a pH indicator. It can be directed to specific compartments or organelles within the cell, depending on the targeting signals and post-translational modifications it undergoes. This compound’s ability to localize within different subcellular regions allows researchers to study pH changes in specific cellular environments, providing insights into the compartmentalization of cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thymol blue can be synthesized by dissolving 0.1 grams of this compound in 2.15 milliliters of 0.1 M sodium hydroxide and 20 milliliters of ethanol (95 percent). After the solution is effected, sufficient water is added to produce 100 milliliters .
Industrial Production Methods: A method for preparing water-soluble this compound involves dissolving sodium hydroxide in distilled water, slowly adding this compound into the alkaline solution, stirring at a temperature between 70 and 90 degrees Celsius for 1.5 to 3 hours, filtering the mixture to obtain a purple-red liquid, and concentrating the filtrate to obtain dark green crystallized sodium salt .
Chemical Reactions Analysis
Types of Reactions: Thymol blue undergoes acid-base reactions due to its role as a pH indicator. It shows two transition regions: one at pH 1.2–2.8 from red-orange to greenish-yellow, and one at pH 8.0–9.6 from greenish-yellow to blue .
Common Reagents and Conditions: The indicator is typically used in solutions containing sodium hydroxide or other alkaline substances to observe pH changes. It is also used in titrations involving acids like hydrochloric acid, sulfuric acid, and oxalic acid .
Major Products Formed: The major products formed from these reactions are the different colored forms of this compound, which indicate the pH of the solution. The color changes are due to the structural changes in the this compound molecule at different pH levels .
Scientific Research Applications
Thymol blue is widely used in various scientific research applications:
Mechanism of Action
Thymol blue exerts its effects through its ability to change color in response to pH changes. The molecular structure of this compound varies with pH, transitioning from a neutral biprotonated form with an open-sulton ring showing red, to a monovalent anion of the pure quinoid form showing yellow, and then to the quinoid-phenolate form showing blue as the pH increases . This color change is due to the alteration in the conjugated system within the molecule, which affects its electronic absorption spectra .
Comparison with Similar Compounds
Bromothymol Blue: Used for pH measurements in the range of 6.0 to 7.6.
Phenol Red: Used for pH measurements in the range of 6.8 to 8.4.
Methyl Orange: Used for pH measurements in the range of 3.1 to 4.4.
This compound’s ability to indicate pH changes in both acidic and alkaline ranges makes it a valuable tool in various scientific and industrial applications .
Properties
IUPAC Name |
4-[3-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-5-methyl-2-propan-2-ylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O5S/c1-15(2)19-13-22(17(5)11-24(19)28)27(21-9-7-8-10-26(21)33(30,31)32-27)23-14-20(16(3)4)25(29)12-18(23)6/h7-16,28-29H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZSXZWFJHEZBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C=C4C)O)C(C)C)C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
62625-21-2 (mono-hydrochloride salt) | |
Record name | Thymol blue | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076619 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5058800 | |
Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[5-methyl-2-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5058800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Brownish-green crystals available as pure compound, soluble monosodium salt, and dilute solutions; [CHEMINFO] | |
Record name | Thymol blue | |
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URL | https://haz-map.com/Agents/1982 | |
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CAS No. |
76-61-9 | |
Record name | Thymol blue | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76-61-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Thymol blue | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076619 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thymol blue | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11238 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[5-methyl-2-(1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[5-methyl-2-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5058800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thymol blue | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.886 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | THYMOL BLUE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YB4804L4M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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